molecular formula C15H10O5 B12722937 3-(4-Hydroxyphenoxy)-7-hydroxychromone

3-(4-Hydroxyphenoxy)-7-hydroxychromone

Cat. No.: B12722937
M. Wt: 270.24 g/mol
InChI Key: MEPDXOOIZNOHEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-hydroxy-3-(4-hydroxyphenoxy)-4H-chromen-4-one is a chemical compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(4-hydroxyphenoxy)-4H-chromen-4-one typically involves the reaction of appropriate phenolic compounds under specific conditions. One common method involves the condensation of 4-hydroxybenzaldehyde with 7-hydroxy-4H-chromen-4-one in the presence of a catalytic amount of acetic acid and pyrrolidine in ethanol . This reaction yields the desired compound with good efficiency.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-(4-hydroxyphenoxy)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the phenolic rings.

Scientific Research Applications

7-hydroxy-3-(4-hydroxyphenoxy)-4H-chromen-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s antioxidant properties make it a subject of study in cellular and molecular biology.

    Medicine: Its potential anticancer and anti-inflammatory activities are being explored for therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties, such as UV-absorbing agents.

Mechanism of Action

The mechanism by which 7-hydroxy-3-(4-hydroxyphenoxy)-4H-chromen-4-one exerts its effects involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is primarily due to its ability to scavenge free radicals and chelate metal ions. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines. The anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation by modulating signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-hydroxy-3-(4-hydroxyphenoxy)-4H-chromen-4-one is unique due to its specific substitution pattern on the chromenone ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

IUPAC Name

7-hydroxy-3-(4-hydroxyphenoxy)chromen-4-one

InChI

InChI=1S/C15H10O5/c16-9-1-4-11(5-2-9)20-14-8-19-13-7-10(17)3-6-12(13)15(14)18/h1-8,16-17H

InChI Key

MEPDXOOIZNOHEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)OC2=COC3=C(C2=O)C=CC(=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.